molecular formula C11H17N3 B1479972 6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-79-6

6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479972
CAS No.: 2098022-79-6
M. Wt: 191.27 g/mol
InChI Key: SFOZUYUCEOTWAY-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is a high-value chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-b]pyrazole chemical class, a privileged scaffold recognized for its significant pharmacological potential. The structure features a tert-butyl group at the 6-position and an ethyl substituent on the ring nitrogen, which are critical for modulating the compound's steric and electronic properties, thereby influencing its binding affinity and metabolic stability. The primary research value of this imidazopyrazole derivative lies in its utility as a key synthetic intermediate or a core structural motif for the development of novel therapeutic agents. Compounds based on this heterocyclic system have been extensively investigated for their role in modulating various biological pathways. Specifically, closely related imidazo-fused heterocycles are described in patent literature as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a promising target in immuno-oncology. Furthermore, this scaffold is explored in the context of treating a wide range of diseases, including cancers (e.g., breast cancer, leukemia, glioblastoma), autoimmune diseases, and pathologies mediated by aberrant tryptophan metabolism . Researchers will find this compound particularly useful for constructing targeted libraries, exploring structure-activity relationships (SAR), and optimizing lead compounds in preclinical development. Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

6-tert-butyl-1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-5-13-6-7-14-10(13)8-9(12-14)11(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOZUYUCEOTWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It has been shown to influence several biochemical pathways, affecting cellular processes such as:

  • Enzyme Interaction : The compound interacts with enzymes involved in critical metabolic pathways, including the hexose monophosphate shunt pathway, leading to the generation of reactive oxygen species (ROS) .
  • Cell Proliferation : In vitro studies demonstrate that this compound inhibits cellular proliferation in various cell types, including bone marrow and intestinal crypt cells .
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines by increasing phosphatidylserine exposure, a marker for early apoptotic events .

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that compounds within the imidazo[1,2-b]pyrazole category can inhibit the growth of multiple cancer cell types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Renal Cancer

The compound's efficacy is often measured through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, certain derivatives have shown IC50 values in the sub-micromolar range against specific cancer cell lines .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacterial strains and protozoa . Furthermore, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways associated with inflammation .

Research Findings and Case Studies

A comprehensive analysis of various studies highlights the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in HL-60 cells with significant dose-dependent effects (IC50 = 0.625 µM) .
Study 2Enzyme InhibitionInhibited spleen tyrosine kinase (Syk) with sub-micromolar IC50 values .
Study 3Antimicrobial EffectsEffective against Mycobacterium species with promising results in vitro .
Study 4Anti-inflammatory ActivityReduced levels of inflammatory cytokines in treated macrophages .

Scientific Research Applications

Chemistry

6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole serves as a building block in organic synthesis. Its derivatives are utilized in the development of complex organic molecules and reactions due to their reactivity and stability.

Biology

Research has highlighted the potential biological activities of this compound:

  • Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.
  • Antitumor Properties: Demonstrated inhibitory effects on cancer cell lines by targeting critical pathways involved in cell proliferation.

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate. Studies are ongoing to explore its efficacy in drug development, particularly in targeting specific molecular pathways relevant to cancer therapy.

Case Studies

Several studies have documented the biological activities associated with pyrazole derivatives:

Antitumor Activity

A study demonstrated that pyrazole derivatives exhibit strong inhibitory activity against BRAF(V600E) and other kinases involved in tumor growth. The compound has shown significant potential against various cancer cell lines such as HepG2 and A375.

Anti-inflammatory Effects

Research indicates that certain derivatives can inhibit nitric oxide production and pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

A derivative similar to this compound has been reported to disrupt bacterial cell membranes, leading to cell lysis. This highlights its potential use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The specific substitution pattern of this compound significantly influences its biological efficacy. Variations in substituents can lead to alterations in activity profiles against specific targets such as BRAF(V600E) and EGFR, which are critical in cancer treatment.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The imidazo[1,2-b]pyrazole scaffold exhibits regioselective reactivity due to electron-rich nitrogen centers. For derivatives like 6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole , the bulky tert-butyl group at position 6 and ethyl group at position 1 direct electrophilic attacks to positions 2 and 7.

Key Observations:

  • Bromination :
    Bromination using N-bromosuccinimide (NBS) in acetonitrile at 25°C selectively targets position 7 (yield: 74%) .

    6 tert butyl 1 ethyl 1H imidazo 1 2 b pyrazoleMeCN 25 CNBS 1 equiv 7 bromo derivative\text{6 tert butyl 1 ethyl 1H imidazo 1 2 b pyrazole}\xrightarrow[\text{MeCN 25 C}]{\text{NBS 1 equiv }}\text{7 bromo derivative}
  • Nitration and Sulfonation :
    Limited direct data exist, but analogous imidazo[1,2-b]pyrazoles undergo nitration at position 2 under mixed acid conditions .

N-Functionalization at Position 1

The ethyl group at position 1 can undergo dealkylation or further alkylation under acidic or basic conditions.

Example Reactions:

  • Deethylation :
    Treatment with H₂SO₄ (20%) at 75°C removes the ethyl group, yielding 6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole .

    1 ethyl derivativeH SO 75 C20 1H imidazo 1 2 b pyrazole\text{1 ethyl derivative}\xrightarrow[\text{H SO 75 C}]{\text{20 }}\text{1H imidazo 1 2 b pyrazole}
  • SEM Protection :
    Reaction with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in DMF with NaH as a base introduces a SEM group at position 1 (yield: 70–85%) .

Metalation and Cross-Coupling Reactions

Br/Mg-exchange and magnesiation enable regioselective functionalization. While This compound lacks a bromine, brominated analogs undergo:

Reactions of Brominated Derivatives:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CAryl-substituted imidazo-pyrazole65%
Negishi CouplingZnCl₂, Pd(dba)₂, THF, rtAlkyl/aryl derivatives58%

For non-brominated analogs, direct C–H activation remains unexplored but is theoretically feasible via Pd-catalyzed methods.

Fragmentation and Ring-Opening Reactions

Under strong oxidative conditions, the imidazo[1,2-b]pyrazole core can fragment into smaller heterocycles.

Example:

  • Fragmentation to Push-Pull Dyes :
    Treatment with MnO₂ or DDQ in dichloromethane opens the pyrazole ring, forming a proaromatic malononitrile core .

    Imidazo pyrazoleCH Cl MnO  1 3 dihydro 2H imidazol 2 ylidene malononitrile\text{Imidazo pyrazole}\xrightarrow[\text{CH Cl }]{\text{MnO }}\text{ 1 3 dihydro 2H imidazol 2 ylidene malononitrile}

Heteroannulation and Multicomponent Reactions

The scaffold participates in Groebke–Blackburn–Bienaymé (GBB) reactions to form fused heterocycles.

GBB Reaction Protocol :

ComponentRoleConditionsYield
AldehydeElectrophileTFA (20 mol%), EtOH, rt65%
Isocyanide (e.g., tert-Bu)NucleophileMicrowave, 80°C, 10 min83%

For This compound , this could enable annulation with aldehydes and isocyanides to form tricyclic structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-b]pyrazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole with structurally analogous compounds:

Structural and Functional Analogues

Compound Name Substituents/Modifications Key Biological Activities/Properties References
This compound 6-tert-butyl, 1-ethyl Under investigation; expected anticancer/anti-inflammatory activity (based on structural class)
6-(tert-Butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole 6-tert-butyl, 1-cyclopentyl Not reported; cyclopentyl may enhance receptor binding
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one 6-tert-butyl, 2-one modification Unknown activity; lactam structure may alter solubility
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) Dihydro core (reduced imidazole ring) DNA synthesis inhibition; cell cycle arrest in lymphoblasts
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate 6-SMe, 2-Ph, 7-COOEt Enhanced π-π interactions; potential kinase inhibition

Toxicity and Limitations

  • IMPY’s hemolytic toxicity underscores the importance of substituent choice; the ethyl and tert-butyl groups in the target compound may mitigate such risks .
  • Methylsulfanyl and phenyl groups (as in ) may introduce metabolic liabilities (e.g., oxidation to sulfoxides), whereas the tert-butyl group is metabolically stable .

Preparation Methods

Stepwise Synthetic Outline

  • Formation of 5-aminopyrazole Intermediate:

    • Starting from ethoxymethylene malononitrile or ethyl cyanoacetate derivatives, hydrazine monohydrate is added.
    • The mixture is subjected to microwave irradiation (e.g., 80 °C, 150 W, 10 min) in ethanol to promote cyclocondensation, forming the 5-aminopyrazole intermediate.
    • This step is crucial for generating the amino-substituted pyrazole core in situ, facilitating a one-pot approach.
  • One-pot GBB-3CR:

    • After formation of the 5-aminopyrazole, water, the aldehyde (bearing the tert-butyl substituent), a catalytic amount of trifluoroacetic acid (TFA, typically 20 mol %), and the isocyanide (e.g., tert-butyl isocyanide) are sequentially added.
    • The reaction mixture is stirred at room temperature for 10–60 minutes.
    • The product precipitates out and can be isolated by simple filtration, washed with hexane or diethyl ether, and dried under vacuum.

Catalytic Conditions and Solvent Effects

  • The reaction requires acid catalysis; no product forms without a Brønsted or Lewis acid.
  • Lewis acids such as indium(III) salts or TMSCl improve reaction rates but yields are comparable to Brønsted acids.
  • TFA in a mixed solvent system of ethanol and water (1:1) provides the best balance of yield (up to 79%) and operational simplicity.
  • The presence of water in the second step facilitates product precipitation, simplifying isolation.

Reaction Optimization Data

Entry Catalyst Catalyst Load (mol %) Solvent Reaction Time Yield (%) Notes
1 None EtOH >72 h 0 No reaction
2 InCl3 20 EtOH 15 min 67 Lewis acid catalysis
3 TFA 20 EtOH 15 min 74 Brønsted acid catalysis
4 TFA 20 EtOH/H2O (1:1) 15 min 79 Optimal yield and isolation
5 TFA 1 EtOH/H2O (1:1) 36 h 46 Lower catalyst load
6 TFA 10 EtOH/H2O (1:1) 25 min 76 High catalyst load

Table 1: Catalyst and solvent screening for the GBB-3CR synthesis of imidazo[1,2-b]pyrazoles.

Scope and Limitations

  • Aromatic aldehydes with electron-donating groups (e.g., 4-methyl) and electron-withdrawing groups affect yields moderately.
  • Aliphatic isocyanides such as tert-butyl isocyanide give higher yields compared to methyl isocyanoacetate, which may undergo side reactions.
  • The tert-butyl substituent at the 6-position is introduced via the corresponding aldehyde or isocyanide component.
  • Ethyl substitution at the 1-position can be introduced by selecting an ethyl-substituted isocyanide or aldehyde precursor.

Representative Example: Synthesis of this compound

  • Step 1: Microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine monohydrate in ethanol at 80 °C for 10 minutes to form 5-aminopyrazole.
  • Step 2: Addition of water, tert-butyl-substituted aldehyde, TFA (20 mol %), and ethyl isocyanide, stirring at room temperature for 15 minutes.
  • Isolation: Product precipitates and is collected by filtration, washed, and dried.
  • Yield: Approximately 65–79% isolated yield, depending on exact substituents and conditions.

Summary of Research Findings

  • The sequential one-pot microwave-assisted synthesis combined with GBB-3CR is an efficient, green, and rapid method for preparing this compound.
  • The reaction proceeds under mild conditions with short reaction times (10–60 minutes) and avoids extensive purification steps.
  • The method allows for structural diversity by varying aldehyde and isocyanide components, enabling library synthesis.
  • Acid catalysis, particularly with TFA in ethanol/water mixtures, is critical for high yield and operational simplicity.
  • The regioselectivity and tautomeric purity of the product were confirmed by detailed NMR studies, ensuring the desired 1H-imidazo[1,2-b]pyrazole structure.

This preparation methodology represents a state-of-the-art approach for the synthesis of substituted imidazo[1,2-b]pyrazoles, including the target compound this compound, combining green chemistry principles with synthetic efficiency and scalability.

Q & A

Q. What are the optimal synthetic routes for 6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclization of pyrazole precursors with tert-butyl and ethyl substituents. A one-pot protocol using hydrazine hydrate, malononitrile derivatives, aldehydes, and isocyanides under acidic conditions (e.g., HClO₄ in EtOH) is efficient for scaffold formation . Post-synthesis, purity is validated via:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent positions .
  • Mass spectrometry for molecular weight verification .
  • HPLC with UV detection to quantify impurities (<5%) .

Q. How do the tert-butyl and ethyl groups influence the compound’s physicochemical properties?

Methodological Answer: The tert-butyl group enhances steric bulk, improving metabolic stability by shielding reactive sites, while the ethyl group modulates solubility. Key properties include:

  • LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity .
  • Aqueous solubility : <10 µg/mL (measured via shake-flask method at pH 7.4) .
  • Thermal stability : Decomposition >200°C (TGA analysis) .

Q. What characterization techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray crystallography : Resolves π-π stacking and hydrogen bonding (e.g., O–H⋯N interactions in crystal lattices) .
  • 2D NMR (COSY, HMBC) : Assigns coupling between imidazo[1,2-b]pyrazole protons and substituents .
  • FT-IR : Confirms functional groups (e.g., C=N stretch at 1620 cm⁻¹) .

Advanced Research Questions

Q. How can selective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved for SAR studies?

Methodological Answer:

  • Br/Mg exchange : Enables regioselective magnesiation at position 7, followed by electrophilic trapping (e.g., aldehydes, ketones) .
  • TMP-base-mediated zincation : Functionalizes position 2 for introducing aryl/heteroaryl groups .
  • Fragmentation : Cleaves the pyrazole ring to generate push-pull dyes for optical studies .

Q. How do structural modifications impact solubility and receptor binding (e.g., 5-HT2A)?

Methodological Answer: Replacing indole with imidazo[1,2-b]pyrazole (e.g., pruvanserin isostere) reduces logD by 0.5 units, enhancing aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL for indole) . For receptor binding:

  • Docking studies : The tert-butyl group fills hydrophobic pockets in 5-HT2A, while the ethyl group stabilizes via van der Waals interactions .
  • SPR assays : Measure binding kinetics (ka/kd) to validate affinity improvements .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response curves : Test across 3–5 concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends .
  • Orthogonal assays : Pair enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT) .
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies improve solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce phosphate groups at position 7, cleaved in vivo .
  • Co-solvent systems : Use 10% DMSO/40% PEG-400 in saline for IV administration .
  • Nanoparticle encapsulation : PLGA nanoparticles achieve ~80% encapsulation efficiency .

Q. Key Research Gaps & Recommendations

  • Mechanistic studies : Use cryo-EM to map binding modes with 5-HT2A .
  • Toxicology : Screen for hERG inhibition (patch-clamp assays) to assess cardiac risk .
  • Stereoselective synthesis : Explore chiral catalysts for asymmetric functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole

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